molecular formula C11H11NO3 B1586003 2-(4-Cyanophenoxy)-2-methylpropanoic acid CAS No. 79925-16-9

2-(4-Cyanophenoxy)-2-methylpropanoic acid

Cat. No. B1586003
CAS RN: 79925-16-9
M. Wt: 205.21 g/mol
InChI Key: GBGYSMXMZDBILF-UHFFFAOYSA-N
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Description

2-(4-Cyanophenoxy)-2-methylpropanoic acid (CMPA) is a synthetic organic compound belonging to the class of aromatic carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 214.2 g/mol and a melting point of 97-98°C. CMPA is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other industrial chemicals. It is also used in the synthesis of various polymers and in the production of agricultural chemicals. CMPA has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other pro-inflammatory compounds.

Scientific Research Applications

Chemical Reactions and Synthesis

2-(4-Cyanophenoxy)-2-methylpropanoic acid, a compound with potential applications in various fields, has been the subject of research in chemical reactions and synthesis. For instance, Byers et al. (1981) explored the reaction of similar compounds with thionyl chloride, leading to high yield formation of benzoxazinones through a selective ortho-chlorination process (Byers et al., 1981). Similarly, Dulayymi et al. (1993) studied the degradation of ciprofibrate, containing a structurally related compound, under various conditions, leading to the formation of several degradation products (Dulayymi et al., 1993).

Pharmacological Research

While focusing on non-drug-related applications, it's important to note that this compound and its derivatives have been studied for their potential pharmacological effects. Tucker and Chesterson (1988) conducted resolution studies on a nonsteroidal antiandrogen compound structurally similar to this compound, contributing to the understanding of enantiomer activities (Tucker & Chesterson, 1988).

Polymorphism and Crystal Growth

Lemmerer et al. (2009) investigated the polymorphic forms of bezafibrate, a compound related to this compound, revealing insights into crystal growth and polymorphism in pharmaceutical ingredients (Lemmerer et al., 2009).

Synthesis of Agonists

In the field of medicinal chemistry, Guo et al. (2006) described an efficient synthesis of a PPARpan agonist involving a compound with a structure similar to this compound (Guo et al., 2006).

Anti-inflammatory Activity Studies

Research by Dilber et al. (2008) focused on synthesizing β-hydroxy-β-arylpropanoic acids and evaluating their anti-inflammatory activities, showcasing the therapeutic potential of compounds structurally related to this compound (Dilber et al., 2008).

Hemoglobin Allosteric Modifiers

Randad et al. (1991) synthesized compounds, including derivatives of this compound, to study their effect on decreasing the oxygen affinity of human hemoglobin. This research highlights the potential of these compounds in medical applications like ischemia and stroke treatment (Randad et al., 1991).

Kinetics and Mechanism Studies

Al-Awadi et al. (2005) explored the kinetics and mechanisms of thermal gas-phase elimination of β-substituted carboxylic acids, including compounds similar to this compound. Their research contributes to the understanding of the behavior of these compounds under thermal conditions (Al-Awadi et al., 2005).

Environmental Impact Studies

The environmental impact of similar compounds has been studied by Paszko et al. (2016), who reviewed the adsorption and degradation of phenoxyalkanoic acid herbicides in soils. This research is vital for understanding the environmental behavior and potential risks associated with these chemicals (Paszko et al., 2016).

Oxidation Studies

Bietti and Capone (2008) conducted a detailed study on the one-electron oxidation of compounds related to this compound, providing insights into the oxidative behavior and stability of these compounds (Bietti & Capone, 2008).

Anti-Microbial and Molecular Docking Studies

Nirmalan et al. (2016) synthesized derivatives of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid and evaluated their antimicrobial activities, demonstrating the potential of these compounds in combating microbial pathogens (Nirmalan et al., 2016).

properties

IUPAC Name

2-(4-cyanophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-11(2,10(13)14)15-9-5-3-8(7-12)4-6-9/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGYSMXMZDBILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384221
Record name 2-(4-cyanophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79925-16-9
Record name 2-(4-cyanophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-cyanophenoxy)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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